molecular formula C12H18BrO3P B14895033 Diethyl (3-bromo-2-methylbenzyl)phosphonate

Diethyl (3-bromo-2-methylbenzyl)phosphonate

Cat. No.: B14895033
M. Wt: 321.15 g/mol
InChI Key: VSODNCFLWORMHV-UHFFFAOYSA-N
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Description

Diethyl (3-bromo-2-methylbenzyl)phosphonate is an organophosphorus compound with the molecular formula C12H18BrO3P and a molecular weight of 321.15 g/mol . This compound is characterized by the presence of a phosphonate group attached to a benzyl ring substituted with a bromine atom and a methyl group. It is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-bromo-2-methylbenzyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-methylbenzyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester .

Another method involves the palladium-catalyzed cross-coupling reaction between 3-bromo-2-methylbenzyl halides and H-phosphonate diesters. This method uses a palladium source such as Pd(OAc)2 and a supporting ligand like Xantphos to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reactions are optimized for high yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-bromo-2-methylbenzyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydride

    Catalysts: Palladium catalysts (e.g., Pd(OAc)2), copper catalysts

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

The major products formed from these reactions include substituted benzyl phosphonates, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C12H18BrO3P

Molecular Weight

321.15 g/mol

IUPAC Name

1-bromo-3-(diethoxyphosphorylmethyl)-2-methylbenzene

InChI

InChI=1S/C12H18BrO3P/c1-4-15-17(14,16-5-2)9-11-7-6-8-12(13)10(11)3/h6-8H,4-5,9H2,1-3H3

InChI Key

VSODNCFLWORMHV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C(=CC=C1)Br)C)OCC

Origin of Product

United States

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